molecular formula C14H14N6OS B11123968 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

Cat. No.: B11123968
M. Wt: 314.37 g/mol
InChI Key: OOIZSRHVMKMCDG-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound integrates several functional groups, including a cyclopropylamino group, a triazolopyridine moiety, and a thiazole carboxamide, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridine core, which can be synthesized via a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes . This reaction is usually carried out at room temperature, making it both efficient and practical.

The next step involves the formation of the thiazole ring, which can be achieved through a cyclization reaction involving appropriate thioamide precursors. Finally, the cyclopropylamino group is introduced through an amination reaction, often using cyclopropylamine under controlled conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may be optimized to enhance yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and optimized solvents can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available within its structure.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe for studying biological processes, including enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopropylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
  • 2-(cyclopropylamino)-N-(triazolylmethyl)-1,3-thiazole-4-carboxamide
  • 2-(cyclopropylamino)-N-(pyridin-3-ylmethyl)-1,3-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, 2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide stands out due to its incorporation of the triazolopyridine moiety, which enhances its chemical reactivity and biological activity. This unique structural feature allows for more diverse applications and potentially greater efficacy in therapeutic contexts.

Properties

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

2-(cyclopropylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H14N6OS/c21-13(10-8-22-14(17-10)16-9-4-5-9)15-7-12-19-18-11-3-1-2-6-20(11)12/h1-3,6,8-9H,4-5,7H2,(H,15,21)(H,16,17)

InChI Key

OOIZSRHVMKMCDG-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=CS2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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